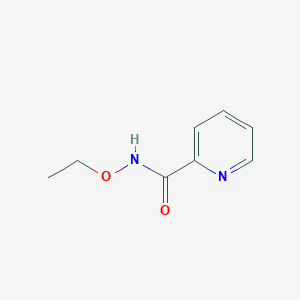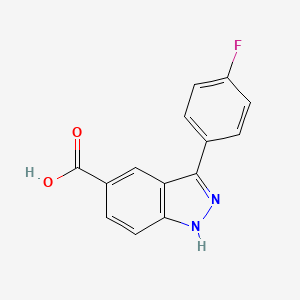
Styrylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Styrenephosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a styrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Phosphonation: One common method involves the direct phosphonation of styrene using phosphorous acid (H₃PO₃) under acidic conditions.
McKenna Procedure: Another method involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis. This two-step reaction is known for its high yield and mild conditions.
Industrial Production Methods: Industrial production of Styrylphosphonic acid often employs the McKenna procedure due to its scalability and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted styrene derivatives with phosphonic acid functionality.
Aplicaciones Científicas De Investigación
Beta-Styrenephosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Styrylphosphonic acid exerts its effects involves its ability to form strong bonds with metal ions and other substrates. This property is due to the presence of the phosphonic acid group, which can coordinate with metal ions, enhancing the compound’s stability and reactivity . The molecular targets and pathways involved include interactions with hydroxyapatite in bone tissue and coordination with metal ions in catalytic processes .
Comparación Con Compuestos Similares
Phosphoric Acid: Contains three ionizable hydrogen atoms and is widely used in various industrial applications.
Phosphinic Acid: Similar to phosphonic acid but with one less oxygen atom, used in reducing agents and as a ligand in coordination chemistry.
Sulfonic Acid: Contains a sulfur atom instead of phosphorus, used in detergents and as a catalyst in organic synthesis.
Uniqueness: Beta-Styrenephosphonic acid is unique due to its combination of a styrene moiety with a phosphonic acid group, providing both aromatic and acidic properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H9O3P |
|---|---|
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
2-phenylethenylphosphonic acid |
InChI |
InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
Clave InChI |
PGKQTZHDCHKDQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CP(=O)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8674181.png)

![2,4-Dichloro-3-(2,4,6-trifluorophenyl)-[1,8]naphthyridine](/img/structure/B8674214.png)









![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)
